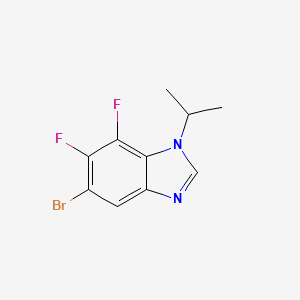

5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

Description

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIKBBBFXJLADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742889 | |

| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-31-6 | |

| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the rationale behind the selection of reagents and reaction conditions, ensuring a robust and reproducible process.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, analgesic, and anthelmintic properties.[1][2] The unique structural features of this compound, incorporating a halogenated and N-alkylated benzimidazole core, make it a valuable target for the development of novel therapeutic agents. This document outlines a multi-step synthesis designed for clarity, efficiency, and scalability.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a five-step sequence, commencing with the commercially available 1,2-difluoro-3-nitrobenzene. The pathway involves nitration, reduction, cyclization, N-isopropylation, and bromination. The order of the final two steps, isopropylation and bromination, is crucial to ensure the desired regioselectivity of the bromine addition.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluoro-1,2-dinitrobenzene

The initial step involves the nitration of 1,2-difluoro-3-nitrobenzene to introduce a second nitro group, which will subsequently be reduced to form the required o-phenylenediamine.

-

Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds. The existing nitro group is deactivating, and the fluoro groups are weakly deactivating, directing the incoming nitro group to the desired position.

-

Protocol:

-

To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of 3,4-Difluoro-o-phenylenediamine

The dinitro compound is then reduced to the corresponding diamine.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups to amines. Alternatively, reduction with iron powder in the presence of an acid like hydrochloric acid is a cost-effective and reliable method.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 3,4-Difluoro-1,2-dinitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

Step 3: Synthesis of 5,6-Difluorobenzimidazole

The o-phenylenediamine is cyclized to form the benzimidazole ring.

-

Rationale: The reaction of an o-phenylenediamine with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst is a common and high-yielding method for the synthesis of benzimidazoles.[3][4] This introduces the C2-hydrogen of the imidazole ring.

-

Protocol:

-

To a solution of 3,4-Difluoro-o-phenylenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (1.2 eq).[3]

-

Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1 hour.[3]

-

Upon completion, dilute the reaction mixture with deionized water and adjust the pH to 7 with a saturated aqueous sodium bicarbonate solution.[3]

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-Difluorobenzimidazole.[3]

-

Step 4: Synthesis of 5,6-Difluoro-1-isopropylbenzimidazole

The next step is the N-alkylation of the benzimidazole with an isopropyl group.

-

Rationale: The N-alkylation of benzimidazoles can be achieved using an alkyl halide in the presence of a base.[5] Potassium carbonate is a suitable base for this transformation, and a polar aprotic solvent like DMSO facilitates the reaction.[5]

-

Protocol:

-

To a solution of 5,6-Difluorobenzimidazole (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).[5]

-

Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitored by TLC).[5]

-

Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

-

Step 5: Synthesis of this compound

The final step is the regioselective bromination of the benzimidazole ring.

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The isopropylation at the N-1 position directs the bromination to the C-5 position due to steric hindrance at the C-4 position and the electronic effects of the substituents. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

-

Protocol:

-

Dissolve 5,6-Difluoro-1-isopropylbenzimidazole (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (optional, but can facilitate the reaction).

-

Reflux the mixture until the reaction is complete.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

-

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |

| 3,4-Difluoro-1,2-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | 85-95 | ¹⁹F NMR, ¹H NMR, MS |

| 3,4-Difluoro-o-phenylenediamine | C₆H₆F₂N₂ | 144.12 | 90-98 | ¹⁹F NMR, ¹H NMR, MS |

| 5,6-Difluorobenzimidazole | C₇H₄F₂N₂ | 154.12 | 80-90 | ¹⁹F NMR, ¹H NMR, MS |

| 5,6-Difluoro-1-isopropylbenzimidazole | C₁₀H₁₀F₂N₂ | 196.20 | 70-85 | ¹⁹F NMR, ¹H NMR, MS |

| This compound | C₁₀H₉BrF₂N₂ | 275.10 | 65-80 | ¹⁹F NMR, ¹H NMR, MS |

Conclusion

The described synthetic pathway offers a logical and efficient route to this compound. The methodologies are based on well-established chemical transformations, and the provided protocols are designed to be robust and reproducible. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel benzimidazole derivatives for potential therapeutic applications.

References

-

PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Available from: [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

- Google Patents. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.

-

ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Available from: [Link]

-

PrepChem.com. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Available from: [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

-

ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link]

-

Green Chemistry (RSC Publishing). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Available from: [Link]

-

ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]

- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.

-

The Journal of Organic Chemistry - ACS Publications. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. Available from: [Link]

-

PMC - NIH. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available from: [Link]

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available from: [Link]

- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

Organic Chemistry Portal. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Available from: [Link]

-

PMC - NIH. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

physicochemical properties of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

Introduction

In the landscape of modern drug discovery and materials science, halogenated benzimidazoles represent a critical class of heterocyclic compounds. Their unique structural motifs are frequently explored for potential therapeutic applications. This compound is one such molecule, presenting a compelling scaffold for medicinal chemists. The strategic placement of bromo and difluoro substituents on the benzimidazole core, combined with the N-isopropyl group, is anticipated to significantly modulate its electronic, lipophilic, and metabolic properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of this and similar novel chemical entities. Acknowledging the limited availability of published experimental data for this specific molecule, this document adopts a dual-pronged approach. First, it provides an expert analysis of the predicted physicochemical properties based on its structural features and established principles for related compounds. Second, and more critically, it delivers detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This guide is designed not merely to present data, but to empower researchers with the practical methodologies and theoretical understanding necessary to thoroughly characterize novel benzimidazole derivatives in their own laboratories.

Molecular Profile and Structural Attributes

The foundational step in characterizing any compound is to establish its molecular identity. The key identifiers and structural features of this compound are outlined below.

Chemical Structure

The molecule consists of a central benzimidazole ring system. The benzene ring is substituted with a bromine atom at position 5 and fluorine atoms at positions 6 and 7. The imidazole nitrogen at position 1 is substituted with an isopropyl group.

Caption: 2D structure of this compound.

Core Physicochemical Data

A summary of the fundamental molecular properties is presented below. While extensive experimental data is not available in public literature, the molecular formula and weight are well-established.

| Property | Value | Source |

| CAS Number | 1365272-31-6 | Vendor Data[1][2] |

| Molecular Formula | C₁₀H₉BrF₂N₂ | Calculated |

| Molecular Weight | 275.09 g/mol | BIOFOUNT[1] |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Appearance | Data not available | Requires experimental determination |

Predicted Physicochemical Profile

Drawing from established structure-property relationships in medicinal chemistry, we can forecast the likely characteristics of this molecule.

-

Solubility: The benzimidazole core provides some capacity for hydrogen bonding, but the presence of a bulky, non-polar isopropyl group and a lipophilic bromine atom suggests that aqueous solubility will be limited.[3][4] The difluoro substitution may slightly increase solubility in polar organic solvents. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the N3 nitrogen.[3]

-

Lipophilicity (LogP): Lipophilicity, a key determinant of a drug's ADME properties, is expected to be relatively high.[5] The bromine atom and the isopropyl group are major contributors to lipophilicity. This would result in a positive LogP value, indicating a preference for a lipid-like environment (e.g., n-octanol) over an aqueous one.[5]

-

Acidity/Basicity (pKa): The most significant ionizable center is the N3 nitrogen of the imidazole ring, which is basic. Its pKa value will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. Generally, electron-withdrawing groups decrease the basicity (lower the pKa) of the benzimidazole core. Therefore, the pKa is expected to be lower than that of unsubstituted benzimidazole.

A Practical Guide to Empirical Determination

To move from prediction to fact, rigorous experimental work is essential. The following sections provide standardized, step-by-step protocols for determining the most critical physicochemical properties.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a globally recognized gold-standard technique for determining thermodynamic equilibrium solubility due to its precision and reliability.[4]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining a solubility value that is independent of dissolution kinetics and reflects the compound's intrinsic properties in a given solvent system.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The visible presence of excess solid is crucial.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C).[3][4]

-

Agitation: Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3][4] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[3]

-

Quantification: Dilute the filtered solution with an appropriate solvent to fall within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration in the saturated solution and the dilution factor.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Protocol for Lipophilicity Determination (LogP Shake-Flask Method)

The octanol-water partition coefficient (P) and its logarithmic form (LogP) are the most common measures of a compound's lipophilicity.[6] The shake-flask method remains a highly accurate, albeit labor-intensive, approach for its determination.[5][6][7]

Causality: This protocol directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) that mimic the lipid and aqueous environments in the body. This provides a direct, empirical measure of lipophilicity, which is fundamental to predicting membrane permeability and overall ADME behavior.[5]

Methodology:

-

Phase Pre-saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer like PBS at pH 7.4) saturated with n-octanol. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated water to the octanol solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning, followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to expedite phase separation.

-

Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[8]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[5]

Caption: Relationship between pH, pKa, and ionization state.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While its specific physicochemical properties are not yet documented in peer-reviewed literature, this guide provides a robust framework for their investigation. By combining theoretical predictions based on structure-activity relationships with detailed, validated experimental protocols, researchers are well-equipped to perform a thorough characterization. The empirical determination of solubility, lipophilicity (LogP), and ionization constant (pKa) is a non-negotiable step in the early stages of drug development, as these parameters collectively govern a molecule's behavior from the benchtop to complex biological systems. The methodologies outlined herein represent a reliable path toward generating the high-quality data necessary to advance research and development efforts.

References

- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem.

- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.

- LogP—Making Sense of the Value - ACD/Labs.

- LogD - Cambridge MedChem Consulting.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook.

- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr

- Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.

- Experiment 5 - Synthesis of Benzimidazole | PDF | Filtr

- (PDF)

- 1365272-31-6|this compound - BIOFOUNT.

- 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams - CP Lab Safety.

- Computational determination of pK(a) values.

- Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calcul

- Development of Methods for the Determin

- This compound - CAS号查询.

Sources

- 1. 1365272-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 1365272-31-6_CAS号:1365272-31-6_this compound - 化源网 [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. longdom.org [longdom.org]

- 8. agilent.com [agilent.com]

Unraveling the Putative Mechanism of Action of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzimidazole ring system, an isomeric form of purine, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties allow it to interact with a multitude of biological targets with high affinity and specificity. This heterocyclic motif is the core of numerous clinically approved drugs, demonstrating a vast range of therapeutic applications including antiulcer (omeprazole), anthelmintic (albendazole), and anticancer agents.[1][2] The versatility of the benzimidazole core, which can be readily substituted at various positions, allows for the fine-tuning of its pharmacological profile, making it a perennial focus for the development of novel therapeutics.[2] This guide will explore the probable mechanism of action of the specific, substituted compound 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, based on the established activities of its chemical relatives.

Part 1: Hypothesized Core Mechanism of Action - Protein Kinase Inhibition

While direct studies on this compound are not extensively available in public literature, the structural features of the molecule strongly suggest a primary mechanism centered on the inhibition of protein kinases. The benzimidazole scaffold is a well-documented ATP-competitive kinase inhibitor, and its derivatives have been developed to target a wide array of kinases involved in oncology and inflammatory diseases.[2][3]

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that regulates the majority of cellular activities, including growth, proliferation, differentiation, and apoptosis.[2] In many diseases, particularly cancer, kinases can become aberrantly activated, leading to uncontrolled cell growth and survival. Therefore, kinase inhibitors are a major class of targeted cancer therapies.[4]

The key structural elements of this compound contribute to this hypothesis:

-

Benzimidazole Core : Mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases. The nitrogen atoms can act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge" region of the kinase, a key determinant of binding.

-

Halogen Substituents (Bromo and Difluoro) : The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electronic properties of the benzimidazole ring, potentially enhancing binding affinity through specific halogen bonds or other non-covalent interactions with the target protein.

-

Isopropyl Group : This bulky, hydrophobic group at the N1 position likely projects into a more variable, solvent-exposed region of the ATP pocket, contributing to both potency and selectivity against different kinases.

Based on extensive research into this class of compounds, likely targets include serine/threonine kinases such as Aurora kinases or cyclin-dependent kinases (CDKs), and protein tyrosine kinases (PTKs), which are frequently implicated in cancer.[2][3][5]

Visualizing the Interaction: A Conceptual Model

The following diagram illustrates the hypothesized binding mode of a benzimidazole inhibitor within the ATP-binding pocket of a generic protein kinase.

Caption: Hypothesized binding of the benzimidazole core in a kinase ATP pocket.

Part 2: A Framework for Mechanistic Validation

To rigorously test the hypothesis that this compound functions as a kinase inhibitor, a multi-step experimental workflow is required. This process is designed to be self-validating, moving from broad, high-throughput biochemical assays to more specific cell-based and target engagement studies.

Experimental Workflow Diagram

Caption: A logical workflow for validating a hypothesized kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine if the compound inhibits kinase activity directly in a biochemical format. The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.

Causality: This is the foundational experiment. It directly measures the compound's effect on the enzymatic activity of isolated kinases, removing the complexities of a cellular environment. A positive result (inhibition) here is a prerequisite for proceeding.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare kinase buffer, ATP solution, and substrate solution according to the specific kinase being tested (e.g., for Aurora A kinase).

-

Reconstitute the kinase enzyme to the desired concentration.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound serially diluted in kinase buffer. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence of the plate using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and plot against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines.

Causality: This experiment links biochemical potency to a cellular phenotype. If the compound inhibits a kinase that is critical for a specific cancer cell line's survival, we expect to see a dose-dependent decrease in cell viability.

Methodology:

-

Cell Plating:

-

Seed cancer cells (e.g., HCT116, known to be sensitive to Aurora kinase inhibitors) in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO vehicle control.

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Data Acquisition:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percent viability relative to the DMSO control and plot a dose-response curve to determine the GI50 value (the concentration for 50% growth inhibition).

-

Part 3: Data Presentation and Alternative Mechanisms

Summarizing Quantitative Data

Data from the described experiments should be compiled into clear, concise tables for comparative analysis.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

|---|---|

| Aurora A | Value |

| Aurora B | Value |

| CDK2/CycE | Value |

| EGFR | Value |

| VEGFR2 | Value |

Table 2: Cellular Activity Profile

| Cell Line | Primary Kinase Dependency | GI50 (nM) |

|---|---|---|

| HCT116 | Aurora A/B | Value |

| K562 | BCR-ABL | Value |

| A549 | EGFR | Value |

Alternative Putative Mechanisms of Action

While kinase inhibition is the most probable mechanism, the broad biological activity of the benzimidazole scaffold allows for other possibilities.[6] These should be considered if the kinase inhibition data is weak or does not correlate with cellular activity.

-

Inhibition of RNA Synthesis: Certain halogenated benzimidazole ribosides are known to inhibit cellular RNA synthesis, which can halt cell proliferation and viral replication.[7] This could be investigated using assays that measure the incorporation of radiolabeled uridine into newly synthesized RNA.

-

Telomerase Inhibition: Some benzimidazole derivatives have been shown to suppress telomerase activity and stabilize G-quadruplex structures in telomeres, leading to cancer cell apoptosis.[5] This can be explored through telomeric repeat amplification protocol (TRAP) assays.

-

Tubulin Polymerization Inhibition: Like other heterocyclic compounds, benzimidazoles can interfere with microtubule dynamics, leading to mitotic arrest and cell death. This can be assessed via in vitro tubulin polymerization assays and cellular immunofluorescence staining for microtubule disruption.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on its structural similarity to a vast family of known bioactive molecules, the primary hypothesized mechanism is the inhibition of protein kinases crucial for cancer cell signaling. The provided experimental workflows offer a clear path to validate this hypothesis, from initial biochemical screening to confirmation of target engagement in a cellular context. Should this primary hypothesis prove inconclusive, the rich chemistry of the benzimidazole scaffold provides several alternative mechanisms that can be systematically investigated. The ultimate goal is to precisely define the molecular interactions that drive the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Poonian, M. S., & Schlabach, A. J. (1979). A Comparative Study of the Effects of Certain Halogenated Benzimidazole Ribosides on RNA Synthesis, Cell Proliferation, and Interferon Production. Virology, 97(1), 127-136. [Link]

-

Al-Ostath, S., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(5), 1088. [Link]

-

Pattan, S. R., et al. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(1). [Link]

-

Arun, Y., et al. (2014). Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors. Bioinformation, 10(1), 22-26. [Link]

-

Al-Warhi, T., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 15(2), 1009-1029. [Link]

-

Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(24), 12422-12440. [Link]

-

Mohammed, M. H., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(1), 59-71. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 7. A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Novel PROTAC Building Block: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate

In the rapidly evolving landscape of targeted protein degradation, the synthesis of novel bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), demands a deep understanding of the structural and electronic properties of their constituent building blocks. 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole emerges as a pivotal intermediate, offering a versatile scaffold for the elaboration of potent and selective protein degraders. The strategic placement of a bromine atom provides a handle for further chemical modification, while the difluoro substitution pattern modulates the electronic environment of the benzimidazole core, potentially influencing binding affinities and metabolic stability. The N-isopropyl group, in turn, can play a role in dictating the vectoral projection of linkers and warheads.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound. As no complete experimental dataset for this specific molecule is readily available in the public domain, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive blueprint. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Structural Interrogation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

2D NMR (Optional but Recommended): For unambiguous assignments, especially for the aromatic region, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~ 8.0 - 8.2 | s | 1H | H2 | The proton at the C2 position of the benzimidazole ring is typically deshielded and appears as a singlet. |

| ~ 7.3 - 7.5 | d | 1H | H4 | The proton at C4 will be coupled to the adjacent fluorine at C7, resulting in a doublet. The exact chemical shift will be influenced by the ortho-difluoro and bromo substitution. |

| ~ 4.8 - 5.2 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet. Its chemical shift is downfield due to the attachment to the electron-withdrawing nitrogen atom. |

| ~ 1.6 - 1.8 | d | 6H | CH₃ (isopropyl) | The six methyl protons of the isopropyl group are equivalent and are split by the single methine proton into a doublet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, with characteristic splittings due to coupling with fluorine.

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) | Rationale and Key Insights |

| ~ 150 - 155 | C2 | The C2 carbon of the benzimidazole ring is typically found in this region. | |

| ~ 140 - 145 | C7a | Bridgehead carbon of the benzimidazole ring. | |

| ~ 135 - 140 | C3a | Bridgehead carbon of the benzimidazole ring. | |

| ~ 145 - 150 (d) | C6 | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| ~ 140 - 145 (d) | C7 | ¹JCF ≈ 240-260 | Similar to C6, this carbon will exhibit a large one-bond C-F coupling. |

| ~ 110 - 115 | C5 | The carbon bearing the bromine atom. | |

| ~ 105 - 110 (dd) | C4 | ²JCF, ³JCF | This carbon will show smaller two- and three-bond couplings to the fluorine atoms at C6 and C7. |

| ~ 50 - 55 | CH (isopropyl) | The methine carbon of the isopropyl group. | |

| ~ 20 - 25 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group. |

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | F-F and F-H Coupling | Rationale and Key Insights | | :--- | :--- | :--- | :--- | | ~ -130 to -140 | m | F6 | | The chemical shift is typical for fluorine atoms on a benzene ring. The multiplicity will be complex due to coupling with F7 and nearby protons. | | ~ -140 to -150 | m | F7 | | The chemical shift will be different from F6 due to the different neighboring substituents. It will also show complex coupling. |

The wide chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe of the local electronic environment.[1][2] The observed coupling constants between the fluorine atoms and with the aromatic protons can provide valuable conformational information.[3][4]

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion, especially for less stable compounds.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, for complex mixtures, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Predicted Mass Spectrometry Data (EI)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).[5]

| m/z (Predicted) | Ion | Proposed Structure/Formula | Rationale and Key Insights |

| 288/290 | [M]⁺˙ | [C₁₀H₁₀BrF₂N₂]⁺˙ | Molecular ion, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. |

| 273/275 | [M - CH₃]⁺ | [C₉H₇BrF₂N₂]⁺ | Loss of a methyl radical from the isopropyl group. |

| 246/248 | [M - C₃H₆]⁺˙ | [C₇H₄BrF₂N₂]⁺˙ | McLafferty-type rearrangement with loss of propene. |

| 209 | [M - Br]⁺ | [C₁₀H₁₀F₂N₂]⁺ | Loss of a bromine radical, a common fragmentation for brominated aromatic compounds.[6] |

| 182 | [M - Br - HCN]⁺ | [C₉H₉F₂N]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ ion, a characteristic fragmentation of the benzimidazole ring.[7] |

Predicted Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted electron ionization (EI) fragmentation pathway of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzimidazole ring. |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the isopropyl group. |

| ~ 1620 | Medium | C=N stretch | Characteristic stretching vibration of the imine bond within the imidazole ring.[8] |

| ~ 1500, 1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| 1300 - 1200 | Strong | C-F stretch | The C-F stretching vibrations typically give rise to strong absorptions in this region. |

| 1100 - 1000 | Medium | C-N stretch | Stretching vibrations of the C-N bonds in the benzimidazole ring. |

| Below 800 | Medium | C-Br stretch | The C-Br stretching vibration is expected to appear in the fingerprint region. |

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the successful N-alkylation of the benzimidazole ring.[9]

Conclusion: A Predictive Spectroscopic Framework for Advancing Drug Discovery

This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a comprehensive blueprint that can guide researchers in the synthesis, purification, and characterization of this important building block. The provided experimental protocols, predicted data tables, and detailed interpretations offer a robust framework for ensuring the scientific integrity of synthetic efforts in the field of targeted protein degradation and other areas of medicinal chemistry. The ability to confidently verify the structure and purity of such key intermediates is paramount to the successful development of novel therapeutics.

References

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598. [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 646-655. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. [Link]

-

SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

PubChem. (n.d.). N-Isopropylaniline. [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

MDPI. (2025). New Plant Growth Regulators of Benzimidazole Series. [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... [Link]

-

Royal Society of Chemistry. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. [Link]

-

Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

PubMed Central. (2023). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Semantic Scholar. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]

-

NIST WebBook. (n.d.). Benzenamine, N-(1-methylethyl)-. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. [Link]

-

Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

PubMed Central. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2025). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. [Link]

-

NIST WebBook. (n.d.). Benzenamine, N-propyl-. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. savemyexams.com [savemyexams.com]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalijdr.com [journalijdr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to GSK3368715: A First-in-Class Type I PRMT Inhibitor

For inquiries, please contact: [Simulated Contact Information]

Introduction: Targeting Arginine Methylation in Oncology

Post-translational modifications of proteins are critical regulatory mechanisms in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has emerged as a key process in tumorigenesis. PRMTs transfer methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1]

The PRMT family is broadly classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs (PRMT5 and 9) catalyze the formation of symmetric dimethylarginine (SDMA). Type III PRMT (PRMT7) only generates monomethylarginine (MMA).[1] PRMT1 is the predominant Type I enzyme, accounting for the majority of ADMA formation in the cell.[1] Its overexpression and hyperactivity have been implicated in various solid and hematopoietic malignancies, making it a compelling therapeutic target.[2]

This technical guide provides a comprehensive overview of GSK3368715 (also known as EPZ019997), a potent, selective, and orally bioavailable inhibitor of Type I PRMTs. We will delve into its chemical properties, mechanism of action, and preclinical data, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.

Physicochemical Properties and Structure

GSK3368715 is a small molecule inhibitor with favorable drug-like properties. Its chemical identity and key physicochemical characteristics are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | [3] |

| Synonyms | EPZ019997 | [4] |

| CAS Number | 1629013-22-4 (parent) | [5] |

| 2227587-25-7 (monohydrochloride) | [3] | |

| Molecular Formula | C20H38N4O2 | [6] |

| Molecular Weight | 366.54 g/mol (parent) | [6] |

| 403.0 g/mol (monohydrochloride) | [3] | |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and water. | [5] |

Chemical Structure:

Mechanism of Action: A SAM-Uncompetitive Inhibitor of Type I PRMTs

GSK3368715 is a first-in-class, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[4][7] This distinct mechanism of action means that GSK3368715 does not compete with the methyl donor SAM for binding to the enzyme. Instead, it binds to the substrate-binding pocket of the PRMT, preventing the arginine-containing substrate from accessing the active site.[8]

The crystal structure of GSK3368715 in complex with PRMT1 (PDB: 6NT2) reveals the molecular basis for its inhibitory activity, showing that it occupies the arginine-binding channel.[1] This mode of inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[7][8]

The inhibitory profile of GSK3368715 across the PRMT family demonstrates its high potency and selectivity for Type I enzymes, particularly PRMT1, PRMT6, and PRMT8.

| Target | IC50 (nM) | Reference |

| PRMT1 | 3.1 | [4] |

| PRMT3 | 48 | [4] |

| PRMT4 (CARM1) | 1148 | [4] |

| PRMT6 | 5.7 | [4] |

| PRMT8 | 1.7 | [4] |

| PRMT5 (Type II) | >20,408 | [3] |

| PRMT7 (Type III) | >40,000 | [3] |

| PRMT9 (Type II) | >15,000 | [3] |

Downstream Cellular Effects of PRMT1 Inhibition

The inhibition of PRMT1 by GSK3368715 triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. By reducing ADMA levels on a multitude of protein substrates, GSK3368715 modulates several key cellular processes implicated in cancer.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK3368715.

Key downstream consequences of PRMT1 inhibition include:

-

Altered Gene Transcription: PRMT1 methylates histones (e.g., H4R3) and transcription factors, leading to changes in gene expression. Inhibition by GSK3368715 can reverse these epigenetic marks, reactivating tumor suppressor genes and repressing oncogenes.

-

Dysregulation of RNA Splicing: Several RNA-binding proteins are substrates of PRMT1. By inhibiting their methylation, GSK3368715 can alter pre-mRNA splicing, leading to the production of non-functional proteins or transcripts that trigger apoptosis.[4]

-

Impaired DNA Damage Response: PRMT1 plays a role in the DNA damage response pathway. GSK3368715-mediated inhibition can sensitize cancer cells to DNA-damaging agents.

-

Modulation of Signal Transduction: Key signaling proteins in pathways such as PI3K-Akt are regulated by arginine methylation. Inhibition of PRMT1 can disrupt these pro-survival signaling cascades.[2]

Experimental Protocols

In Vitro PRMT1 Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 of GSK3368715 against PRMT1. The assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.[6]

Materials:

-

Recombinant human PRMT1

-

Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

GSK3368715

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Stop Solution (e.g., 1% phosphoric acid)

-

Scintillation fluid

-

Filter plates (e.g., phosphocellulose)

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of GSK3368715 in DMSO.

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

GSK3368715 or DMSO (vehicle control)

-

PRMT1 enzyme

-

Peptide substrate

-

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value by non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model using either Toledo (Diffuse Large B-cell Lymphoma) or BxPC-3 (pancreatic adenocarcinoma) cells.[3][9]

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or athymic nude)

-

Toledo or BxPC-3 cancer cell line

-

Matrigel

-

GSK3368715

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture Toledo or BxPC-3 cells under standard conditions.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the dosing formulation of GSK3368715 in the appropriate vehicle.

-

Administer GSK3368715 orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., once daily).

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the general health of the animals.

-

The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of toxicity.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Statistically analyze the differences in tumor volume and survival between the groups.

-

Preclinical Efficacy

GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines in vitro. In a screen of 249 cancer cell lines representing 12 tumor types, the majority showed 50% or more growth inhibition.[4] Notably, cytotoxic responses were observed in lymphoma and acute myeloid leukemia (AML) cell lines.[8]

In vivo studies have corroborated these findings. In a Toledo DLBCL xenograft model, GSK3368715 induced dose-dependent tumor growth inhibition, with tumor regression observed at doses greater than 75 mg/kg.[9] In a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at 150 mg/kg and 300 mg/kg, respectively.[3]

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[1][10] The study involved dose escalation of orally administered GSK3368715.[1] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at the doses tested.[1][10]

Despite the setback in its clinical development, GSK3368715 remains a valuable tool compound for probing the biology of arginine methylation. The insights gained from studies with this inhibitor continue to inform the development of next-generation PRMT inhibitors with improved safety and efficacy profiles. Furthermore, the synergistic effects observed when combining GSK3368715 with PRMT5 inhibitors highlight the potential of combinatorial approaches targeting the arginine methylome in cancer therapy.[8][11]

Conclusion

GSK3368715 is a potent and selective first-in-class inhibitor of Type I PRMTs with a well-defined mechanism of action. Its ability to modulate arginine methylation and induce anti-tumor effects in preclinical models has solidified the rationale for targeting PRMT1 in oncology. While its clinical development was halted, the knowledge generated from GSK3368715 continues to be instrumental in advancing the field of epigenetic drug discovery. This technical guide provides a comprehensive resource for researchers seeking to understand and utilize this important chemical probe.

References

-

National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. Retrieved from [Link]

-

Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor. Retrieved from [Link]

-

Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor. Retrieved from [Link]

-

Al-Obeidi, F. A., et al. (2022). Biomedical effects of protein arginine methyltransferase inhibitors. Frontiers in Pharmacology, 13, 991539. [Link]

-

Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. [Link]

-

Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. [Link]

-

Cold Spring Harbor Protocols. (n.d.). In vitro Arginine Methylation Assays. Retrieved from [Link]

-

Woodard, J. (2021). Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor. ACS Fall 2021. [Link]

-

ResearchGate. (n.d.). Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). [Link]

-

El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309–317. [Link]

Sources

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]

- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor - American Chemical Society [acs.digitellinc.com]

- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole

Foreword: Navigating the Physicochemical Landscape of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its unique physicochemical attributes, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow for effective binding to a wide array of biological macromolecules.[1] This guide focuses on a specific, highly substituted derivative: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. The introduction of halogen atoms (bromine and fluorine) and a bulky isopropyl group significantly influences its molecular properties, presenting unique challenges and considerations for drug development professionals. Understanding the solubility and stability of this particular molecule is not merely a routine characterization step; it is a critical endeavor that dictates its developability, from formulation strategies to predicting its shelf-life and in-vivo behavior.

This document is structured to provide a comprehensive, logical workflow for characterizing the solubility and stability of this compound. We will move from foundational principles to detailed experimental protocols, emphasizing the "why" behind each step to empower researchers to not only execute these studies but also to interpret the results with confidence and foresight.

Part 1: Foundational Physicochemical Characterization

Before delving into complex solubility and stability assays, a foundational understanding of the molecule's intrinsic properties is paramount. These initial assessments provide the context for all subsequent experimental designs.

Structural and Physicochemical Predictions

The structure of this compound (CAS No. 1365272-31-6) suggests several key characteristics that will influence its solubility and stability.

-

Lipophilicity : The presence of a bromine atom, two fluorine atoms, and an isopropyl group contributes to a significant degree of lipophilicity. This suggests that the compound will likely exhibit low intrinsic aqueous solubility.

-

pKa : The benzimidazole ring contains a basic nitrogen atom. The exact pKa will be influenced by the electron-withdrawing effects of the halogen substituents. A precise determination of the pKa is crucial as it will dictate the pH-dependent solubility profile.

-

Molecular Weight : The molecular weight of 257.1 g/mol for a related isomer (5-Bromo-6-fluoro-1-isopropylbenzimidazole) suggests a molecule of a size where solubility can be a challenge.[2]

Initial Analytical Method Development

A robust, stability-indicating analytical method is the backbone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection : Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobic nature of the compound makes this an appropriate initial choice.

-

Mobile Phase Scouting :

-

Begin with a gradient elution to ensure all potential impurities and degradants are eluted.

-

A typical starting point would be a gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Rationale: The acidic modifier ensures the benzimidazole nitrogen is protonated, leading to more consistent retention times and sharper peaks.

-

-

Wavelength Selection : Perform a UV scan of the analyte in the mobile phase. The benzimidazole ring system typically has strong absorbance in the 250-280 nm range. Select a wavelength that provides a good signal for the parent compound and is likely to detect potential degradants.

-

Method Validation (Forced Degradation) : To ensure the method is "stability-indicating," it must be able to resolve the parent peak from any degradation products. This is achieved through forced degradation studies, which will be detailed in the stability section of this guide.[3]

Part 2: A Systematic Approach to Solubility Assessment

The poor aqueous solubility of many benzimidazole derivatives is a well-documented challenge in drug development.[4] A multi-faceted approach is required to fully characterize and overcome this hurdle.

Kinetic and Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility : Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution into an aqueous buffer. It's a high-throughput screen that can sometimes overestimate true solubility.

-

Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This is the more relevant value for formulation development.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

-

Preparation : Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Rationale: These pH values simulate the physiological environments of the gastrointestinal tract. The solubility of benzimidazoles can be pH-dependent due to the basic nitrogen atom.[4]

-

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification : Dilute the filtered supernatant with the mobile phase and quantify the concentration using the pre-developed HPLC method against a standard curve.

Strategies for Solubility Enhancement

Given the anticipated low aqueous solubility, exploring enhancement strategies is a logical next step.

Table 1: Solubility Enhancement Strategies for this compound

| Strategy | Rationale | Experimental Approach |

| pH Adjustment | For basic compounds like benzimidazoles, solubility increases at pH values below their pKa due to the formation of the more soluble protonated salt form.[4] | Determine the pKa of the compound. Then, measure thermodynamic solubility across a range of pH values, particularly focusing on acidic conditions. |

| Co-solvents | Organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium.[4] | Prepare a series of aqueous solutions with increasing concentrations of a co-solvent. Measure the solubility of the compound in each mixture. |

| Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4] | Measure solubility in aqueous solutions containing surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) at concentrations above their critical micelle concentration (CMC). |

| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[4] | Perform phase solubility studies by measuring the compound's solubility in aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). |

Diagram 1: Workflow for Solubility Assessment

Caption: A systematic workflow for determining and enhancing the solubility of the target compound.

Part 3: Comprehensive Stability Profiling through Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those it would encounter during storage.[3][5] These studies are essential for identifying likely degradation products, establishing degradation pathways, and ensuring the specificity of the stability-indicating analytical method.[3][6]

Designing the Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[7] Degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[7]

Protocol 3: Forced Degradation (Stress Testing)

-

Stock Solution Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 ACN:water).[7]

-

Stress Conditions : Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample stored at refrigerated conditions.

-

Acid Hydrolysis : 0.1 M HCl at 60°C.

-

Base Hydrolysis : 0.1 M NaOH at 60°C.

-

Oxidation : 3% H₂O₂ at room temperature.

-

Thermal Degradation : 80°C (for solid compound and solution).

-

Photostability : Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[7]

-

-

Time Points : Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the lability of the compound.

-